molecular formula C17H26O2 B14131858 Ibuprofen, isobutyl ester CAS No. 64622-50-0

Ibuprofen, isobutyl ester

Cat. No.: B14131858
CAS No.: 64622-50-0
M. Wt: 262.4 g/mol
InChI Key: IZQZIVHKRMBEMV-UHFFFAOYSA-N
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Description

Ibuprofen, isobutyl ester, is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its analgesic, antipyretic, and anti-inflammatory properties. The esterification of ibuprofen enhances its solubility and bioavailability, making it a valuable compound in pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen, isobutyl ester, typically involves the esterification of ibuprofen with isobutanol. This reaction is catalyzed by acidic or enzymatic catalysts. One common method involves the use of sulfuric acid as a catalyst, where ibuprofen and isobutanol are refluxed together to form the ester.

Industrial Production Methods: Industrial production of this compound, often employs continuous-flow chemistry to enhance efficiency and yield. This method allows for precise control over reaction conditions, leading to a more consistent product. The use of biocatalysts, such as lipases, has also been explored to achieve greener and more sustainable production processes .

Chemical Reactions Analysis

Types of Reactions: Ibuprofen, isobutyl ester, undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to ibuprofen and isobutanol in the presence of water and an acid or base catalyst.

    Oxidation: The ester can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles under suitable conditions.

Major Products:

Scientific Research Applications

Ibuprofen, isobutyl ester, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ibuprofen, isobutyl ester, is similar to that of ibuprofen. It primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .

Comparison with Similar Compounds

    Ibuprofen: The parent compound, widely used as an NSAID.

    Naproxen: Another NSAID with similar analgesic and anti-inflammatory properties.

    Ketoprofen: An NSAID with similar therapeutic effects.

Uniqueness: Ibuprofen, isobutyl ester, stands out due to its enhanced solubility and bioavailability compared to ibuprofen. This makes it a valuable compound for pharmaceutical formulations where improved absorption is desired .

Properties

CAS No.

64622-50-0

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-methylpropyl 2-[4-(2-methylpropyl)phenyl]propanoate

InChI

InChI=1S/C17H26O2/c1-12(2)10-15-6-8-16(9-7-15)14(5)17(18)19-11-13(3)4/h6-9,12-14H,10-11H2,1-5H3

InChI Key

IZQZIVHKRMBEMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(C)C

Origin of Product

United States

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